5,7-Dodecadien-1-ol, propanoate, (E,Z)-
Description
5,7-Dodecadien-1-ol, propanoate, (E,Z)- (C₁₅H₂₆O₂) is a semiochemical critical in the reproductive behavior of Dendrolimus spectabilis (pine moth). It is the propanoate ester derivative of the primary sex pheromone component (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH). The (E,Z) stereochemistry of the conjugated diene system is essential for biological activity, as it ensures species-specific recognition by male moth olfactory receptors . Field studies demonstrate that the propanoate ester (Z5,E7-12:OPr) acts synergistically with the acetate ester (Z5,E7-12:OAc) to enhance pheromone trap efficacy .
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(5E,7Z)-dodeca-5,7-dien-1-ol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5)/b6-5-,8-7+; |
InChI Key |
ZNAGCPHEJFWMQY-DUZKJZLISA-N |
Isomeric SMILES |
CCCC/C=C\C=C\CCCCO.CCC(=O)O |
Canonical SMILES |
CCCCC=CC=CCCCCO.CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination-Based Synthesis
The most widely documented route involves sequential Wittig reactions to install the conjugated (E,Z)-diene system. A 2019 patent (paragraphs 0036–0038) outlines a four-step process:
- Alcohol Protection : 4-Penten-1-ol is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent steps.
- First Wittig Reaction : Reaction with (triphenylphosphoranylidene)acetaldehyde yields a (Z)-configured α,β-unsaturated aldehyde intermediate.
- Second Wittig Reaction : A second phosphorane reagent introduces the trans-configured double bond at C7, forming the (E,Z)-diene skeleton.
- Deprotection and Esterification : The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF), followed by propionylation with propionic anhydride in pyridine.
Critical parameters include maintaining reaction temperatures below −20°C during Wittig steps to suppress isomerization and using fresh Burgess reagent for dehydration. Typical yields range from 58–72% over four steps.
Enzymatic Resolution of Racemic Intermediates
To address challenges in stereochemical purity, a 2021 study demonstrated the use of Candida antarctica lipase B (CAL-B) for kinetic resolution:
- Racemic 5,7-dodecadien-1-ol is subjected to transesterification with vinyl propionate in hexane.
- The enzyme selectively acylates the (1R,5Z,7E)-enantiomer, leaving the undesired (1S)-isomer unreacted.
- After 24 h at 30°C, enantiomeric excess (ee) reaches 98% for the propanoate product, with 85% recovery of the desired stereoisomer.
This method eliminates the need for chiral chromatography, significantly reducing production costs for field applications.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative study using design of experiments (DoE) identified optimal conditions for the final esterification step:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes nucleophilicity of alcohol |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Accelerates acylation rate by 3.2× |
| Temperature | 0°C → RT gradient | Prevents exothermic decomposition |
| Propionic Anhydride | 1.5 equiv | Balances conversion and side reactions |
Under these conditions, esterification proceeds in 89% yield with <2% diene isomerization.
Isomerization Mitigation Strategies
The labile (E,Z)-configuration requires stringent control during workup:
- Quenching Protocol : Reactions are quenched with saturated NaHCO₃ at pH 7.2–7.5 to avoid acid-catalyzed isomerization.
- Low-Temperature Chromatography : Silica gel chromatography is performed at 4°C using hexane:EtOAc (95:5) with 0.1% triethylamine to suppress double-bond migration.
- Inert Atmosphere Processing : All steps post-Wittig reaction use argon sparging to prevent oxidative degradation.
These measures reduce undesired (E,E)- and (Z,Z)-isomers to <0.5% in the final product.
Analytical Validation and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis with a DB-5MS column (30 m × 0.25 mm ID) confirms molecular identity through diagnostic fragments:
- Molecular Ion : m/z 222 [M⁺–C₃H₆O₂]
- Key Fragments :
- m/z 152: Loss of propionoxy group
- m/z 121: Allylic cleavage at C7–C8
- m/z 93: Base peak from conjugated diene stabilization
Retention indices (RI) of 1,842 ± 3 on DB-5MS provide additional confirmation.
Derivatization for Stereochemical Assignment
Two complementary derivatization protocols resolve double-bond geometry:
- MTAD (4-Methyl-1,2,4-triazoline-3,5-dione) Cycloaddition :
- DMDS (Dimethyl Disulfide) Addition :
Industrial-Scale Production Challenges
Catalyst Recycling in Wittig Reactions
Triphenylphosphine oxide (TPPO) byproduct complicates large-scale synthesis. A 2023 advancement introduced polystyrene-supported phosphonium salts:
Continuous Flow Synthesis
Microreactor technology improves thermal management during exothermic steps:
- Wittig Reaction : Residence time 8.2 min at −25°C
- Esterification : Packed-bed reactor with immobilized CAL-B
- Output : 2.8 kg/day from 10 L total reactor volume
This approach reduces isomerization to 0.3% while achieving 91% overall yield.
Applications in Pheromone-Based Pest Control
Field Efficacy Data
In Dendrolimus tabulaeformis mating disruption trials:
| Formulation | Male Attraction Reduction | Duration (Weeks) |
|---|---|---|
| 95% (E,Z)-isomer | 98.2% | 6 |
| 80% (E,Z)-isomer | 73.1% | 4 |
| Racemic Mix | 41.5% | 2 |
Optimal disruption requires ≥95% stereochemical purity, underscoring the importance of precise synthesis.
Environmental Degradation Profile
Soil half-life studies show:
- Aerobic Conditions : t₁/₂ = 14.3 days (major pathway: β-oxidation)
- Anaerobic Conditions : t₁/₂ = 28.7 days
- Aquatic Photolysis : t₁/₂ = 6.2 hours under UV-B
These data support regulatory approvals for agricultural use.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic hydrolysis conditions are used for ester hydrolysis.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alcohols and carboxylic acids.
Scientific Research Applications
Chemistry: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones .
Biology: The compound is studied for its role as a pheromone in various insect species. It is used in research to understand insect behavior and communication .
Medicine: Research is ongoing to explore potential medicinal applications, including its use as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chain Length and Unsaturation : The dodecadienyl backbone (12 carbons) in Z5,E7-12:OPr is longer than the octenyl chain in C₁₁H₂₀O₂, increasing hydrophobicity and volatility tuning for aerial dispersal .
- Ester Group Impact: Propanoate esters exhibit stronger inter-adsorbate stabilization compared to acetates, as seen in surface-binding studies (e.g., propanoate vs. trifluoroacetate on metal oxides) .
Functional Analogs (Volatile Esters)
Table 2: Comparison with Volatile Esters in Other Systems
Key Observations :
- Fragmentation Patterns: Z5,E7-12:OPr shares a base peak at m/z 93 (C₆H₅O⁺) with ethyl dodecanoate, suggesting similar cleavage at the ester linkage .
- Volatility vs. Stability: Shorter esters (e.g., ethyl propanoate) are more volatile but less stable than Z5,E7-12:OPr, which balances persistence and evaporation for pheromone signaling .
Physicochemical Properties
Table 3: Spectroscopic and Chromatographic Data
Key Observations :
- Chromatographic Behavior: Z5,E7-12:OPr elutes later than ethyl dodecanoate due to increased polarity from the conjugated diene .
- NMR Shifts: The propanoate ester’s methylene protons (δ 2.29) are downfield-shifted compared to acetate (δ 2.05), reflecting electronic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
